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Compound of Interest

Compound Name: N-12:0-1-Deoxysphinganine

Cat. No.: B3093566

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Lauroyl-1-deoxysphinganine (N-12:0-1-Deoxysphinganine) is a member of the 1-
deoxysphingolipid (deoxySL) family, a class of atypical sphingolipids implicated in various
pathological conditions, including hereditary sensory and autonomic neuropathy type 1
(HSAN1) and type 2 diabetes.[1][2] Unlike canonical sphingolipids, deoxySLs lack the C1-
hydroxyl group, rendering them resistant to canonical degradation pathways and leading to
their accumulation with cytotoxic effects.[3][4] Accurate detection and quantification of specific
N-acyl-1-deoxysphinganines, such as N-12:0-1-Deoxysphinganine, are crucial for
understanding their metabolism, pathophysiology, and for the development of potential
therapeutic interventions. This document provides a detailed overview of the mass
spectrometric fragmentation pattern of N-12:0-1-Deoxysphinganine, along with
comprehensive protocols for its analysis.

Mass Spectrometry Fragmentation Pattern

The fragmentation of N-12:0-1-Deoxysphinganine by electrospray ionization tandem mass
spectrometry (ESI-MS/MS) in positive ion mode is characterized by specific neutral losses that
allow for its unambiguous identification and quantification. The protonated molecule [M+H]* is
often observed, although its abundance may vary. The most characteristic fragmentation
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involves an initial loss of a water molecule from the sphingoid base, followed by the cleavage of
the amide bond, resulting in the loss of the lauroyl (C12:0) fatty acid.

Predicted Fragmentation of N-12:0-1-Deoxysphinganine (Molecular Weight: 483.88 g/mol )

Description of Neutral

Precursor lon (m/z) Fragment lon (m/z)
Loss
484.9 [M+H]* 466.9 Loss of H20
Loss of Lauroyl group
484.9 [M+H]* 284.3
(C12H240) and H20
Loss of Lauroyl group
466.9 [M+H-H20]* 284.3

(C12H240)

Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration
and resolution.

Experimental Protocols
Sample Preparation: Lipid Extraction from Biological
Matrices

This protocol is adapted for the extraction of sphingolipids from cultured cells or tissue
homogenates.

Materials:

Cell pellet (e.g., 1 x 10° cells) or tissue homogenate (10-20 mg)[5]

Phosphate-buffered saline (PBS), ice-cold

Methanol (LC-MS grade), chilled at -20°C

Chloroform (LC-MS grade), chilled at -20°C

1-Butanol (LC-MS grade)
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 Citrate/phosphate buffer (200 mM citric acid, 270 mM disodium hydrogenphosphate, pH 4.0)
[61[7]

« Internal standard solution (e.g., C17-1-deoxysphinganine or other odd-chain N-acyl-1-
deoxysphinganine)

e \ortex mixer

e Centrifuge

» Nitrogen evaporator or vacuum concentrator
Procedure:

o Wash the cell pellet twice with ice-cold PBS and centrifuge to remove the supernatant. For
tissue homogenates, proceed to the next step.

e Add a known amount of internal standard to the sample.

e Add 250 pL of chilled methanol and 250 pL of chilled chloroform. Vortex vigorously for 2
minutes.

e Add 60 pL of citrate/phosphate buffer (pH 4.0) and vortex briefly.[7]

e Add 500 pL of 1-butanol and vortex vigorously for 1 minute.[7]

o Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.[7]

o Carefully collect the upper organic phase into a new tube.

o Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

o Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 pL) of the initial LC
mobile phase for analysis.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) Analysis
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Instrumentation:

o High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid
Chromatography (UHPLC) system

» Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 pum particle size)[5]
» Triple quadrupole or high-resolution mass spectrometer with an ESI source
LC Conditions:

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

o Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM
ammonium formate[5]

e Flow Rate: 0.3 mL/min[5]
e Column Temperature: 45°C[5]
e Injection Volume: 5-10 uL
o Gradient:
o 0-1 min: 30% B
o 1-12 min: Linear gradient to 100% B
o 12-15 min: Hold at 100% B
o 15.1-18 min: Return to 30% B for re-equilibration
MS/MS Conditions:
« lonization Mode: Positive Electrospray lonization (ESI+)
o Operating Mode: Multiple Reaction Monitoring (MRM)

o Capillary Voltage: 3.5 kV
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Source Temperature: 150°C

Desolvation Temperature: 350°C

Collision Gas: Argon

MRM Transitions for N-12:0-1-Deoxysphinganine:
o Precursor lon (m/z): 484.9
o Product lon (m/z): 284.3

o Collision Energy: Optimize for the specific instrument (typically 20-35 eV)

Signaling and Metabolic Pathway

1-Deoxysphingolipids are synthesized by the enzyme serine palmitoyltransferase (SPT) when it
utilizes alanine instead of its canonical substrate, serine. This metabolic shift can be induced by
serine deficiency or by mutations in SPT associated with HSANL1. The resulting 1-
deoxysphinganine is then N-acylated by ceramide synthases to form various N-acyl-1-
deoxysphinganines, including N-12:0-1-Deoxysphinganine. Due to the absence of the C1-
hydroxyl group, these molecules cannot be phosphorylated by sphingosine kinases to form a
"-1-phosphate” derivative, which is a key step in the canonical sphingolipid degradation
pathway.[3] This leads to their accumulation, causing cellular stress, particularly mitochondrial
and endoplasmic reticulum (ER) dysfunction, ultimately leading to cytotoxicity.[8] Recent
evidence suggests a potential detoxification pathway involving hydroxylation by cytochrome
P450 enzymes.[3]
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Synthesis
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Caption: Metabolic pathway of N-12:0-1-Deoxysphinganine.
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Experimental Workflow

The overall workflow for the analysis of N-12:0-1-Deoxysphinganine involves several key
stages, from sample collection to data analysis.

Caption: Analytical workflow for N-12:0-1-Deoxysphinganine.

Conclusion

The methodologies outlined in this document provide a robust framework for the sensitive and
specific quantification of N-Lauroyl-1-deoxysphinganine. Accurate measurement of this and
other related 1-deoxysphingolipids is essential for elucidating their roles in disease and for the
evaluation of novel therapeutic strategies targeting their metabolic pathways. The provided
protocols and fragmentation data serve as a valuable resource for researchers in the field of
sphingolipid biology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Mass Spectrometry
Analysis of N-Lauroyl-1-Deoxysphinganine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3093566#mass-spectrometry-fragmentation-pattern-
of-n-12-0-1-deoxysphinganine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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